REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([C:16]#[N:17])[C:7](=[O:15])[NH:8][C:9]=1[CH:10]=[CH:11][N:12](C)C)(=O)[CH3:2].C(O)(=O)C.C(N)=N>CN(C)C=O>[CH3:2][C:1]1[N:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[C:6]([C:16]#[N:17])[C:7](=[O:15])[NH:8]2 |f:1.2|
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Name
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5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile
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Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C=1C=C(C(NC1C=CN(C)C)=O)C#N
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Name
|
|
Quantity
|
32.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated in a oil bath at 120°-130° C. for 3 hours
|
Duration
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3 h
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Type
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DISSOLUTION
|
Details
|
the original yellow solid dissolving
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Type
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CUSTOM
|
Details
|
dark solution resulting
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Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
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Type
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ADDITION
|
Details
|
treated with 400 ml of water
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Type
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CUSTOM
|
Details
|
The resulting insoluble solid was collected
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from dimethylformamide
|
Type
|
CUSTOM
|
Details
|
dried at 90° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |